molecular formula C7H7NO4 B1223332 2-(Hydroxymethyl)-4-nitrophenol CAS No. 39224-61-8

2-(Hydroxymethyl)-4-nitrophenol

Cat. No. B1223332
CAS RN: 39224-61-8
M. Wt: 169.13 g/mol
InChI Key: JEIYIXDNZKATLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrophenol compounds often involves specific reactions that yield high purity and yield. For example, the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline showed a significant influence of reactant ratio, temperature, and reaction time on the synthesis, achieving a 96% yield under optimized conditions (Guo, 2002). Such methods provide a basis for the synthesis of 2-(Hydroxymethyl)-4-nitrophenol, indicating the critical factors that influence the synthesis process.

Molecular Structure Analysis

Studies on the molecular structure of nitrophenol derivatives reveal intricate details about their crystalline and molecular forms. For example, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction methods, showing that molecules of the title compound exist in a zwitterionic form and highlighting the importance of hydrogen bonding (Koll & Głowiak, 1985). These findings are crucial for understanding the molecular structure of 2-(Hydroxymethyl)-4-nitrophenol and its behavior in various environments.

Chemical Reactions and Properties

The chemical behavior of nitrophenol compounds, including their reactions and properties, is a key area of interest. For instance, the reaction of 2,3,5,6-tetramethyl-4-nitrophenol with nitrogen dioxide was studied, revealing the formation of various isomeric compounds and providing insights into the reaction mechanisms of nitrophenols (Hartshorn et al., 1985). Understanding these reactions helps elucidate the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.

Physical Properties Analysis

The physical properties of nitrophenol derivatives, such as solvatochromism and solvatochromic switches, have been analyzed to understand their interaction with different solvents. A study on nitro-substituted phenolates demonstrated their solvatochromic behavior and use as probes for investigating solvent mixtures, shedding light on the physical properties of similar compounds (Nandi et al., 2012). This research provides a foundation for analyzing the physical properties of 2-(Hydroxymethyl)-4-nitrophenol.

Chemical Properties Analysis

The chemical properties of nitrophenol compounds, such as their electrochemical behavior and interaction with metal ions, have been explored to understand their reactivity and potential applications. For example, the synthesis, characterization, and electrochemical behavior of 4-(4-nitrophenyl-azo)-2-(2-methoxy phenimino)-phenol and its metal complexes were studied, offering insights into the chemical properties of nitrophenol derivatives (Khandar & Masoumeh, 1999). This research is relevant for understanding the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.

Scientific Research Applications

Cytochrome P450 and 4-Nitrophenol Hydroxylation

  • Research Context : 4-Nitrophenol 2-hydroxylation activity is mainly catalyzed by P450 2E1 in animals and humans. This activity is significant in understanding the metabolic pathways involving cytochrome P450 enzymes.
  • Key Findings : Studies demonstrate that cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, highlighting a broader range of enzymes than previously thought in this metabolic process (Zerilli et al., 1997).

Environmental Degradation and Toxicity

  • Research Context : 4-Nitrophenol is recognized as an environmental contaminant used in medicines and pesticides. Its degradation and toxicity are critical for environmental health.
  • Key Findings : Studies have characterized novel 4-nitrophenol degradation gene clusters in bacteria like Rhodococcus opacus, essential for bioremediation efforts (Kitagawa et al., 2004).

Photocatalytic Degradation

  • Research Context : The photocatalytic degradation of nitrophenols, including 4-nitrophenol, is a method to remove these contaminants from water.
  • Key Findings : TiO2-based photocatalytic degradation has been found effective in the mineralization of nitrophenols, making it a viable method for water purification (Paola et al., 2003).

Nanocatalytic Reduction

  • Research Context : Nanocatalysis is a rapidly growing field with applications in environmental remediation.
  • Key Findings : Recent advancements include the development of nanocatalysts like Fe@Au core-shell nanoparticles anchored on graphene oxide for the efficient reduction of nitrophenol compounds (Gupta et al., 2014).

Reaction Dynamics and Mechanisms

  • Research Context : Understanding the reaction dynamics and mechanisms of nitrophenols is crucial for their effective application and degradation.
  • Key Findings : Studies have delved into the molecular structures and reaction pathways of nitrophenols, providing insights into their stability and reactivity (Chen et al., 1998).

Environmental and Health Implications

  • Research Context : The presence and effects of nitrophenols in the environment have significant implications for human health and ecosystems.
  • Key Findings : Research has reviewed the atmospheric occurrence of nitrophenols, highlighting their sources, transformations, and potential impact on the environment (Harrison et al., 2005).

properties

IUPAC Name

2-(hydroxymethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIYIXDNZKATLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192484
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-nitrophenol

CAS RN

39224-61-8
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a BH3.THF solution (110 mL, 1M, 110 mmoles) was added dropwise a solution of 5-nitro-salicylic acid (10.0 g, 54.6 mmoles) in 930 mL THF. After a few milliliters, the reaction mixture was cooled with ice to maintain a temperature of about 15° C. The clear brown solution was warmed to room temperature and stirred for an additional 7 hours. During this time a precipitate formed. BH3.THF (20 ml, 20 mmoles) was added and stirring was continued overnight. The mixture was cooled to 5° C. and carefully hydrolyzed with 1 M HCl (100 mL). Methyl tert-butyl ether (MTBE) (100 mL) was added, the phases were separated and the aqueous layer was extracted with MTBE (2×70 mL). The combined organic layers were dried over MgSO4 (10 g), filtered and evaporated to give 10.5 g of a pale ochre solid. This solid was recrystallized from 65 mL toluene to give 7.033 g (76%) of 2-hydroxymethyl-4-nitrophenol as a pale ochre solid.
Quantity
110 mL
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
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Name
Quantity
930 mL
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solvent
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20 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-5-nitrobenzaldehyde (5.01 g, 30 mmol) in a mixture of 60 mL 1M NaOH and 30 mL MeOH was cooled to 0° C. NaBH4 (1.13 g, 30 mmol) solution in 15 ml 1M NaOH and 5 mL MeOH was added slowly. The reaction mixture was stirred for 24 hours at room temperature. The mixture was poured into ice cooled 2M HCl and extracted with EtOAc. The organic layer was washed, dried, and evaporated in vacuo to give the alcohol as a yellow solid (5.1 g, 100%): MP 112-114° C.; 1H NMR (DMSO-d6, 400 MHz) δ 11.08 (s, 1H), 8.18 (d, 1H, J=2.5 Hz), 8.00 (dd, 1H, J=2.5 and 8.7 Hz), 6.92 (d, 1H, J=8.8 Hz), 5.20 (br, 1H), 4.49 (s, 2H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 3
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 4
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-4-nitrophenol

Citations

For This Compound
33
Citations
DW Griffiths, ML Bender - Bioorganic Chemistry, 1975 - Elsevier
… and intracomplex transacylations are discussed with the conclusion that the migration of a trimethylacetyl group from the phenolic oxygen atom of a 2-hydroxymethyl-4-nitrophenol t the …
Number of citations: 8 www.sciencedirect.com
湯發鑫, 陳淑玲, 葉美玲, 劉文卿, 鄭恆聰… - 華岡理科學報, 10 民 …, 1993 - ir.lib.pccu.edu.tw
… 在酸中進行水解6-nitro-1,3-benzodioxin時,除生成預期中的水解產物2-hydroxymethyl-4-nitrophenol外,亦生成經由甲醛分子轉移之產物8-hydroxymethyl-6-nitro-1,3-benzodioxin. …
Number of citations: 0 ir.lib.pccu.edu.tw
P Sun, GX Wang, K Furuta, M Suzuki - Bioorganic & medicinal chemistry …, 2006 - Elsevier
… 6, 8 The azido phenol 8 was prepared from 2-hydroxymethyl-4-nitrophenol as follows. Hydrogenation of nitro group in 2-hydroxymethyl-4-nitrophenol under the atmosphere of hydrogen …
Number of citations: 12 www.sciencedirect.com
M Azoulay, F Chalard, JP Gesson, JC Florent… - Carbohydrate …, 2001 - Elsevier
… , 10 and 13 should be converted to an unstable para or ortho quinone-methide (Scheme 1(a, b)) and subsequently to a 4-hydroxymethyl-2-nitrophenol (or 2-hydroxymethyl-4-nitrophenol…
Number of citations: 11 www.sciencedirect.com
S Wendicke, S Warnecke… - Angewandte Chemie …, 2008 - Wiley Online Library
… material was converted into target triester 2 by reaction with 5-nitro-cycloSal phosphorochloridite 7, which was prepared as reported before starting from 2-hydroxymethyl-4-nitrophenol (…
Number of citations: 78 onlinelibrary.wiley.com
AM Pandey, NK Digrawal, N Mohanta… - The Journal of …, 2021 - ACS Publications
A base-free and acceptorless Ru-catalyzed dehydrogenative approach has been developed for the synthesis of N-heterocycles by using 1,3-dicarbonyls and amino alcohols through a …
Number of citations: 10 pubs.acs.org
RF Collins, M Davis - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
Chloromethylation of p-nitrophenol or its alkyl ethers gave reactive 2-chloromethyl intermediates which have been converted into 2-hydroxymethyl-(VII), 2-mercaptomethyl-(II), or 2-…
Number of citations: 2 pubs.rsc.org
S Cao, R Christiansen, X Peng - Chemistry–A European …, 2013 - Wiley Online Library
A series of arylboronic esters containing different aromatic substituents and various benzylic leaving groups (Br or N + Me 3 Br − ) have been synthesized. The substituent effects on …
DC Crans, I Boukhobza - Journal of the American Chemical …, 1998 - ACS Publications
… The synthesis of 2-hydroxy-5-nitrobenzyl chloride was carried out in the presence of excess hydrochloric acid to reduce the formation of 2-hydroxymethyl-4-nitrophenol. The preparation …
Number of citations: 40 pubs.acs.org
AM Psaras, RK Carty, JT Miller, LN Tumey, TA Brooks - Genes, 2022 - mdpi.com
KRAS is a well-validated anti-cancer therapeutic target, whose transcriptional downregulation has been demonstrated to be lethal to tumor cells with aberrant KRAS signaling. G-…
Number of citations: 2 www.mdpi.com

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